Cas no 85328-81-0 (1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol)

1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol
- EN300-1828921
- 85328-81-0
- DTXSID901005804
- AKOS018663134
-
- Inchi: InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3
- InChI Key: HOTSSYYFIDRJMH-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C2=CC=CC=C21)C(C=C)O
Computed Properties
- Exact Mass: 214.099379685g/mol
- Monoisotopic Mass: 214.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 3.1
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828921-5.0g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1828921-0.5g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1828921-0.1g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1828921-1g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1828921-0.05g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1828921-1.0g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1828921-10.0g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1828921-10g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1828921-2.5g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1828921-0.25g |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
85328-81-0 | 0.25g |
$579.0 | 2023-09-19 |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol
Exploring the Properties and Applications of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS No. 85328-81-0)
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS No. 85328-81-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its naphthalene backbone and allylic alcohol functional group, serves as a versatile intermediate in the synthesis of complex molecules. Its unique structure, combining a methoxy-substituted naphthalene with a propenol side chain, makes it a valuable building block for researchers exploring pharmaceutical intermediates, flavor and fragrance compounds, and advanced materials.
The growing interest in sustainable chemistry and green synthesis has further highlighted the relevance of compounds like 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol. Researchers are increasingly investigating its potential in catalysis and biodegradable polymer development, aligning with global trends toward eco-friendly industrial processes. Questions such as "How is 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol synthesized?" and "What are its applications in organic electronics?" are frequently searched, reflecting the compound's multidisciplinary appeal.
From a structural perspective, the methoxy group at the 4-position of the naphthalene ring enhances the compound's solubility in polar solvents, while the allylic alcohol moiety offers reactivity for further functionalization. This dual functionality enables its use in cross-coupling reactions, oxidation, and reduction processes, making it a favorite among synthetic chemists. Recent studies have also explored its role in photocatalysis, a hot topic in renewable energy research.
In the pharmaceutical sector, 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has been investigated as a precursor for bioactive molecules with potential anti-inflammatory or antioxidant properties. Its naphthalene core is a common motif in drug design, often associated with aromatic interactions in biological systems. Additionally, the compound's chiral center opens doors to stereoselective synthesis, a critical area in modern medicinal chemistry.
The compound's relevance extends to the flavor and fragrance industry, where its naphthalene-derived structure contributes to unique olfactory profiles. Searches like "Is 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol used in perfumery?" underscore its niche applications. Furthermore, its stability under various conditions makes it a candidate for controlled-release formulations in aroma delivery systems.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol, ensuring purity and consistency for industrial applications. The compound's UV-visible absorption properties also make it interesting for optical materials, particularly in organic light-emitting diodes (OLEDs), a trending topic in display technology.
As the demand for high-performance organic compounds rises, 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol continues to attract research funding and commercial interest. Its compatibility with microwave-assisted synthesis and flow chemistry—two cutting-edge methodologies—positions it as a forward-looking candidate for scalable production. With ongoing studies exploring its structure-activity relationships, this compound remains at the forefront of innovation in specialty chemicals.
85328-81-0 (1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol) Related Products
- 1192490-64-4(1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine)
- 1426142-71-3(4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)
- 2034487-25-5(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-fluorophenyl)methanone)
- 1805735-59-4(Methyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 1806951-11-0(5-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)
- 2169001-60-7(6-bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine)
- 1805028-18-5(6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid)
- 1203169-21-4(N-{4-(6-methylpyridazin-3-yl)aminophenyl}-2-oxo-2H-chromene-3-carboxamide)
- 2361760-67-8(Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate)
- 1477810-17-5(5-(1-Aminopropyl)quinolin-8-ol)




